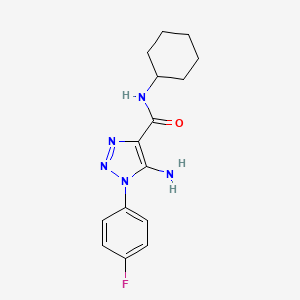

N'-(2-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

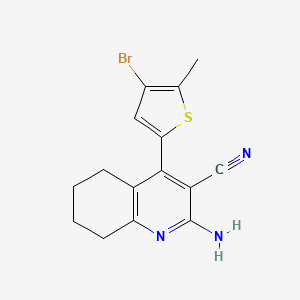

The synthesis of N'-(2-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide involves the preparation and characterization of benzohydrazone derivatives. These compounds are typically synthesized through the reaction of appropriate hydrazides and aldehydes, characterized by techniques such as elemental analysis, 1H and 13C NMR spectroscopy, and single crystal X-ray diffraction (Zhou & Ma, 2012).

Molecular Structure Analysis

Single crystal X-ray diffraction is a crucial technique in determining the molecular structure of this compound. It reveals that the compound crystallizes in specific space groups, with molecules displaying trans configurations with respect to the C=N double bonds. These structures are stabilized by N–H···O hydrogen bonds and weak π···π interactions, providing insights into the compound's stability and reactivity (Zhou & Ma, 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the synthesis of novel compounds. Its reactivity with different reagents under specific conditions can yield a range of products, showcasing its versatility in organic synthesis. The compound's chemical properties, such as its ability to form stable crystal structures through hydrogen bonding and π···π interactions, are fundamental to its reactivity and potential applications in materials science (Zhou & Ma, 2012).

Physical Properties Analysis

The physical properties of this compound, such as its crystalline form, melting point, and solubility, are essential for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and the interactions between molecules in the solid state. Research on its crystallography provides valuable data on its physical characteristics, contributing to a deeper understanding of its potential uses in various fields (Zhou & Ma, 2012).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with other molecules, are critical for its application in chemical synthesis and material science. Studies focusing on its synthesis and molecular structure provide insights into its chemical behavior, which is crucial for designing new compounds and materials with desired properties (Zhou & Ma, 2012).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Structural Analysis : A study by Xin Zhou and Jing‐jun Ma (2012) detailed the synthesis and characterization of 2-cyano-N'-(2-chlorobenzylidene)acetohydrazide and its analog. These compounds were prepared and characterized by elemental analysis, NMR, and single crystal X-ray diffraction. The study provided insights into their molecular structure, indicating trans configurations with respect to the C=N double bonds. The crystal structures were stabilized by N–H···O hydrogen bonds and weak π···π interactions (Zhou & Ma, 2012).

Antimicrobial and Antileishmanial Activities

Antimicrobial Properties : Research has been conducted on the antimicrobial potential of analogs of N'-(2-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide. For instance, a study evaluated the antibacterial and antifungal activities of newly synthesized imines and thiazolidinones derived from acetohydrazide compounds, indicating potential antimicrobial applications (Fuloria et al., 2009).

Antileishmanial Activity : Another study focused on the in vitro antileishmanial activity of new 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogs against Leishmania donovani. This research identified compounds with promising antileishmanial activity, highlighting the therapeutic potential of these compounds in leishmaniasis treatment (Ahsan et al., 2016).

Anticancer Activity

Anticancer Agents Development : Efforts have also been made to explore the anticancer activities of aryloxyacetic acid hydrazide derivatives. A study synthesized and evaluated the anticancer properties of 2-(4-chloro-3-methylphenoxy)-N'-[(aryl)methylidene]acetohydrazides on various cancer cell lines, identifying compounds with significant growth inhibition, particularly against gastric cancer cell lines. This research underscores the potential of these compounds as anticancer agents (Şenkardeş et al., 2021).

Corrosion Inhibition

Corrosion Inhibitor for Metals : The compound and its derivatives have been investigated for their role as corrosion inhibitors. A study using 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide showed it as an effective corrosion inhibitor for galvanized steel and stainless steel in sulfuric acid, revealing the compound's potential in protecting metals from corrosion (Gaber, 2021).

Propriétés

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-14-7-3-1-6-13(14)10-19-20-16(21)11-22-15-8-4-2-5-12(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPDRVMMZPKDSX-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)

![4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5602047.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)

![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)

![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)

![N'-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5602091.png)

![methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5602101.png)

![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)